(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with methoxy and methylbenzo[d]thiazol substituents, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzoyl chloride with 6-methoxy-3-methylbenzo[d]thiazol-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: shares structural similarities with other benzamide derivatives and benzo[d]thiazol compounds.
Benzamide: A simpler analog with a benzene ring and an amide group.
Benzo[d]thiazol: A heterocyclic compound with sulfur and nitrogen atoms in the ring.
Uniqueness
What sets this compound apart is its combination of methoxy and methylbenzo[d]thiazol substituents, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-13-9-8-11(22-2)10-15(13)25-18(20)19-17(21)12-6-5-7-14(23-3)16(12)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAIICFANWFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.